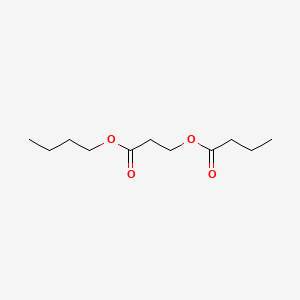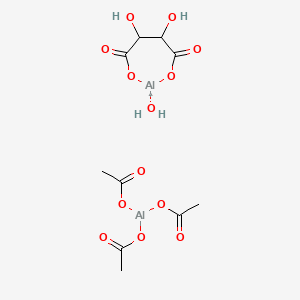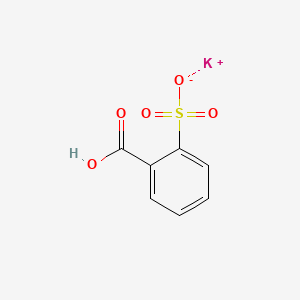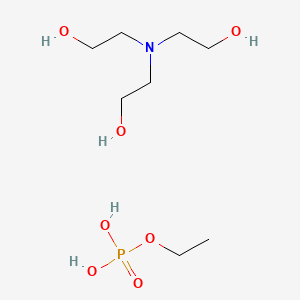
Einecs 308-619-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, ethyl ester, compound with 2,2’,2’‘-nitrilotris[ethanol] typically involves the reaction of phosphoric acid with ethyl alcohol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Advanced techniques like distillation and crystallization may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites and altering the conformation of target molecules, thereby modulating their function.
Comparison with Similar Compounds
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] can be compared with other similar compounds, such as:
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, propyl ester: Contains a propyl group, leading to different chemical properties and applications.
Phosphoric acid, butyl ester: Features a butyl group, which affects its reactivity and uses.
The uniqueness of phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
98143-53-4 |
|---|---|
Molecular Formula |
C8H22NO7P |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C2H7O4P/c8-4-1-7(2-5-9)3-6-10;1-2-6-7(3,4)5/h8-10H,1-6H2;2H2,1H3,(H2,3,4,5) |
InChI Key |
HNBWUMHFYPKJFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






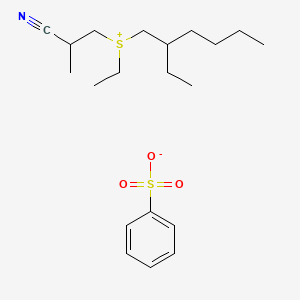
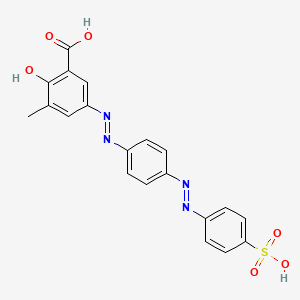

![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
